molecular formula C16H17ClF2N4 B6457581 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2548982-24-5

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6457581
CAS No.: 2548982-24-5
M. Wt: 338.78 g/mol
InChI Key: DVGKOLPXRZPAKI-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a difluoromethyl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further substituted with a 3-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting receptors where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF2N4/c1-11-20-14(16(18)19)10-15(21-11)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9-10,16H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKOLPXRZPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the exact pathways involved.

Biological Activity

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a piperazine ring and a chlorophenyl group, which are known to enhance biological activity. The presence of difluoromethyl and methyl groups further contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested for cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The piperazine moiety can interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signal transduction pathways involved in pain and inflammation .
  • Cell Cycle Regulation : Some studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth at low concentrations, supporting its role as a potential antibiotic .
  • Cytotoxicity Testing : In a series of assays on cancer cell lines, the compound demonstrated selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancerous cells .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits AChE and urease
CytotoxicitySelective toxicity towards cancer cells

Comparison with Similar Compounds

Substitutions on the Piperazine/Piperidine Ring

  • 4-(Difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine (BK85072) Structure: Replaces the 3-chlorophenyl group with a fluorinated pyrimidine ring. Molecular Weight: 352.36 g/mol (vs. 376.82 g/mol for the target compound).
  • 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine

    • Structure : Substitutes piperazine with a difluoropiperidine ring and replaces the 4-position substituent with chlorine.
    • Impact : The difluoropiperidine introduces conformational rigidity, while the chloro group may reduce steric hindrance compared to the bulkier piperazine-3-chlorophenyl group .
  • 4-Chloro-6-{4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-2-amine Structure: Features a pyrazole ring attached to piperidine and a dichlorophenyl group.

Modifications to the Pyrimidine Core

  • 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Structure: Saturates the pyrimidine ring and adds a cyclohexyl group. The cyclohexyl group increases hydrophobicity, affecting solubility .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

    • Structure : Replaces difluoromethyl with an amine group.
    • Impact : The amine enhances hydrogen-bonding capacity, which could improve target engagement but may reduce stability in acidic environments .

Receptor Affinity and Selectivity

  • S 18126 and L 745,870 (Dopamine D4 Antagonists)
    • Key Data :
Compound hD4 Ki (nM) hD2 Ki (nM) Selectivity (D4/D2)
S 18126 2.4 738 307x
L 745,870 2.5 905 362x
  • However, the difluoromethyl and methyl groups may modulate selectivity .

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